2,6-Dichlorobenzenesulfonamide
Overview
Description
2,6-Dichlorobenzenesulfonamide is an organic compound with the molecular formula C6H5Cl2NO2S and a molecular weight of 226.08 g/mol . It is characterized by the presence of two chlorine atoms and a sulfonamide group attached to a benzene ring. This compound is known for its versatility in various scientific research applications and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichlorobenzenesulfonamide typically involves the chlorination of benzenesulfonamide. One common method includes the reaction of benzenesulfonamide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups.
Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
2,6-Dichlorobenzenesulfonamide has found wide application in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Investigated for its biochemical and physiological effects, including its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The precise mechanism of action of 2,6-Dichlorobenzenesulfonamide remains incompletely elucidated. it is believed to function as a sulfonamide, potentially inhibiting enzymes by mimicking the structure of natural substrates. This inhibition can interfere with various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2,4-Dichlorobenzenesulfonamide: Similar structure but with chlorine atoms at the 2 and 4 positions. Exhibits different reactivity and biological properties.
2,6-Difluorobenzenesulfonamide: Contains fluorine atoms instead of chlorine.
Uniqueness: 2,6-Dichlorobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2,6-dichlorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJHEZQFXIHNNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374148 | |
Record name | 2,6-dichlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10290-98-9 | |
Record name | 2,6-dichlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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